Product packaging for Boc-[15N]phe-OH(Cat. No.:CAS No. 87713-13-1)

Boc-[15N]phe-OH

Cat. No.: B558795
CAS No.: 87713-13-1
M. Wt: 266.3 g/mol
InChI Key: ZYJPUMXJBDHSIF-ATIMDCQMSA-N
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Description

Isotopic labeling is a powerful technique used to track the movement of an isotope through a chemical reaction, metabolic pathway, or a biological cell. wikipedia.orgcernobioscience.com In this method, one or more atoms in a molecule of interest are substituted with an isotope of the same element that has a different neutron count. wikipedia.org This substitution creates a "labeled" compound that is chemically almost identical to its unlabeled counterpart, ensuring it does not interfere with the biological or chemical processes under investigation. wikipedia.org The presence and position of these isotopic labels can be detected by various analytical methods, including mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared spectroscopy. wikipedia.org This allows researchers to gain detailed insights into reaction mechanisms, metabolic fluxes, and molecular structures. metwarebio.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO4 B558795 Boc-[15N]phe-OH CAS No. 87713-13-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1/i15+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJPUMXJBDHSIF-ATIMDCQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[15NH][C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439336
Record name Boc-Phe-OH-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87713-13-1
Record name Boc-Phe-OH-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Applications of Boc 15n Phe Oh in Structural and Mechanistic Elucidation

Principles of Isotopic Labeling in NMR

NMR spectroscopy relies on the magnetic properties of atomic nuclei. While the most abundant isotope of nitrogen, ¹⁴N, is NMR-inactive for many practical purposes, the stable isotope ¹⁵N has a nuclear spin of ½, making it NMR-active. nih.gov By enriching a protein with ¹⁵N, typically by expressing it in media containing ¹⁵N-labeled nutrients or by synthesizing it with labeled amino acids, researchers can perform heteronuclear NMR experiments. nih.gov These experiments, such as the 2D (¹H,¹⁵N) HSQC, correlate the proton signal with the directly bonded nitrogen signal, producing a spectrum where each amino acid residue (except proline) gives a unique peak. nih.govresearchgate.net This simplifies complex spectra, resolves signal overlap, and enhances sensitivity. researchgate.net

Application in Studying Peptide and Protein Structure

Site-specific incorporation of ¹⁵N-labeled amino acids like phenylalanine using Boc-[15N]phe-OH is a powerful strategy for structural biology. sigmaaldrich.com By placing the ¹⁵N label at a specific residue, researchers can obtain unambiguous signals for that particular site within the protein. pnas.org This is especially useful for:

Resonance Assignment: Assigning specific NMR signals to specific atoms in the protein, a crucial first step for any detailed NMR study. researchgate.net

Structural Studies of Large Proteins: In large proteins, uniform labeling leads to severe spectral crowding. Site-specific labeling simplifies the spectra, allowing for the study of local structure and ligand interactions even in very large systems. uni-konstanz.de

Membrane Protein Analysis: Solid-state NMR studies of membrane proteins often utilize peptides synthesized with specific ¹⁵N-labeled amino acids to determine their structure and orientation within the lipid bilayer. nih.govpageplace.de

Use in Investigating Protein Dynamics and Folding

Protein function is intrinsically linked to its dynamic nature. NMR spectroscopy using ¹⁵N-labeled samples is a primary tool for studying protein dynamics across a wide range of timescales. nih.goviu.edu By incorporating this compound, researchers can probe the dynamics at a specific phenylalanine residue. Techniques such as ¹⁵N relaxation studies can provide information on the flexibility of the protein backbone and side chains, which is critical for understanding processes like enzyme catalysis, molecular recognition, and allosteric regulation.

Research Applications in Peptide and Protein Science

Site-Specific Labeling and Modification of Proteins for Chemical Biology Probes

Incorporating isotopically labeled amino acids is a key strategy for creating probes to study protein-ligand interactions. researchgate.net For instance, a protein can be synthesized with a ¹⁵N-labeled phenylalanine at a suspected binding site. Upon addition of an unlabeled ligand, changes in the chemical environment of the labeled residue can be monitored by NMR. This provides precise information about the binding interface and any conformational changes that occur upon binding. uni-konstanz.de This approach is invaluable for drug discovery and for understanding the molecular basis of protein function.

Mechanistic Studies on the Impact of Amino Acid Modifications in Protein Function

Segmental isotopic labeling, where only a specific domain or segment of a protein is isotopically labeled, is a powerful technique for studying complex biological processes. pnas.org By synthesizing one part of a protein containing a ¹³C-labeled amino acid and another part uniformly labeled with ¹⁵N, researchers can create a dual-labeled peptide bond at the ligation site. This was used to study the mechanism of protein splicing by the GyrA intein, providing evidence for an unusual peptide bond structure at the N-extein–intein junction. pnas.org Such studies, which rely on the precise placement of isotopic labels through chemical synthesis using reagents like Boc-[15N]phe-OH, are crucial for dissecting the mechanisms of complex enzymatic reactions and protein modifications.

Table of Compounds

Tracing Phenylalanine Metabolism in Biological Systems

The study of phenylalanine metabolism is fundamental to understanding amino acid biochemistry, protein synthesis, and the production of various secondary metabolites and signaling molecules. The use of isotopically labeled substrates like this compound provides a sensitive method for elucidating these complex processes.

This compound is employed as a tracer to map the flow of nitrogen through the phenylalanine biosynthetic pathways in various non-human model organisms, such as bacteria, yeast, and plants otsuka.co.jpckisotopes.com. By administering this labeled compound, researchers can track the incorporation of the [15N]-labeled nitrogen atom into phenylalanine and its subsequent metabolic products. The Boc group can facilitate uptake or protect the amino group during initial handling, while the [15N] label provides a unique mass signature detectable by mass spectrometry or NMR. This allows for the quantification of metabolic flux and the identification of key intermediates and enzymes within these pathways. For instance, studies using general 15N-labeled amino acids have been instrumental in mapping nitrogen metabolism in various microbial systems otsuka.co.jpckisotopes.com.

The precise mass difference introduced by the [15N] isotope makes this compound an effective tool for identifying previously unknown metabolic intermediates and enzymatic reactions. When introduced into a biological system, the labeled nitrogen atom will be carried through any biochemical transformation that phenylalanine undergoes. By analyzing cellular extracts using mass spectrometry, researchers can detect and identify metabolites containing the [15N] label. The discovery of 15N-labeled compounds that were not anticipated in the known metabolic network can pinpoint novel enzymatic steps or pathways. This isotopic tracing approach is a cornerstone of modern metabolomics and has led to the discovery of numerous new biochemical routes and enzymes across diverse organisms ckisotopes.com.

Mechanistic Enzymology through 15N-Labeled Substrate Probes

The precise labeling of this compound makes it an invaluable probe for investigating the intricate mechanisms of enzymes that interact with phenylalanine or its derivatives.

This compound can be used as a substrate analog to dissect the catalytic mechanisms of enzymes involved in amino acid metabolism or peptide synthesis. The [15N] label allows researchers to follow the fate of the nitrogen atom throughout the enzymatic reaction, including bond cleavage, bond formation, and transfer events. By monitoring the isotopic distribution in the substrate, transient intermediates, and final products, scientists can elucidate the step-by-step process of catalysis. For example, N-Boc-L-phenylalanine (without the 15N label) has been utilized in studies involving enzymes like E. coli amino acid tRNA transferase (AaT) google.com, demonstrating the utility of Boc-protected phenylalanine in enzymatic contexts. The [15N] label in this compound would further enhance the ability to track the nitrogen atom's specific journey within the enzyme's active site and catalytic cycle.

The use of this compound allows for detailed kinetic analyses of enzyme-substrate interactions. Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) can be determined by measuring the rate of substrate consumption or product formation at varying substrate concentrations. The [15N] label is crucial for accurately quantifying these rates, often via mass spectrometry. Furthermore, if an enzyme's mechanism involves stereospecific transformations of the nitrogen atom or its surrounding chemical environment, the isotopic label can indirectly aid in probing these stereochemical aspects. For instance, a study involving a related compound, Boc-L-4-Carbamoylphenylalanine, determined a Ki (inhibition constant) of 15 µM for dipeptidyl peptidase IV (DPP-IV) , illustrating the type of kinetic data obtainable with modified amino acids. The Boc group itself can influence substrate binding affinity and catalytic efficiency, providing further layers of information when studying biocatalysis.

Environmental and Ecological Research via Isotopic Tracers

Stable isotopes, particularly 15N, are fundamental tools in environmental science for tracing nutrient cycles and understanding biogeochemical processes.

This compound, as a labeled amino acid derivative, can be applied in specific environmental research scenarios to track the fate of nitrogen originating from phenylalanine. This can include studies on nitrogen assimilation by plants and microorganisms, tracing nutrient flow in soil or aquatic ecosystems, or investigating the degradation pathways of organic compounds by environmental microbes. The [15N] label allows for the precise quantification of nitrogen uptake, transformation, and mineralization rates within these complex systems ckisotopes.com. While simpler forms of labeled phenylalanine might be more commonly used in broad ecological studies, the Boc-protected derivative could offer specific advantages in controlled experiments or when studying the uptake of protected amino acids by certain organisms.

Compound List

Studies on Nitrogen Cycling and Nutrient Dynamics in Ecosystems

The application of stable isotope-labeled compounds like this compound is crucial for elucidating the intricate processes of nitrogen cycling and nutrient dynamics within ecosystems. Nitrogen is a fundamental nutrient that limits primary productivity in many environments, and its movement through soil, water, atmosphere, and biota is a complex process. Isotopically labeled compounds serve as tracers, enabling scientists to quantify rates of nitrogen assimilation, transformation, and transfer between different ecosystem components.

Research Findings and Applications:

Metabolic Pathway Elucidation: The compound can be used to study the metabolic fate of phenylalanine and its nitrogen component within organisms or microbial communities in an ecosystem. Compound-specific nitrogen isotope analysis of amino acids in environmental samples can provide insights into nitrogen sources, cycling, and trophic modifications within ecosystems umich.edu. Phenylalanine itself is a critical metabolic node, serving as a protein building block and a precursor for numerous plant compounds, and its metabolism is central to channeling carbon from photosynthesis to secondary metabolites frontiersin.org.

Nitrogen Flux and Turnover: By introducing this compound into an ecosystem, researchers can track the movement and turnover of nitrogen through various pools. For example, in studies of plant-microbe interactions, labeled amino acids like phenylalanine have been used to test direct uptake by plants and to compare the assimilation of organic and inorganic nitrogen forms across gradients of nitrogen deposition harvard.edu. Such studies can reveal how different nitrogen forms are utilized and partitioned within the soil-plant system.

Understanding Microbial Nitrogen Utilization: Research has demonstrated that amino acids can be directly taken up by plants, and their assimilation into plant tissues can be quantified using stable isotope tracers harvard.edu. This highlights the importance of organic nitrogen sources in plant nutrition and ecosystem nitrogen dynamics. Furthermore, compound-specific stable isotope analysis of amino acid nitrogen has been used to reveal detrital support of microphytobenthos in benthic food webs, indicating the complex pathways through which nitrogen is utilized frontiersin.org.

Ecosystem-Scale Nitrogen Dynamics: While direct studies using this compound at a broad ecosystem scale might be specialized, the principles apply to broader stable isotope tracing in nitrogen cycling. Stable isotopes of nitrogen (15N) are widely used in research on N cycling in organisms and ecosystems, integrating processes via N isotope fractionations and the mixing of various N-containing pools researchgate.net. For instance, 15N-labeled compounds are used to study the fate of nitrogen in ecosystems, contributing to the understanding of nutrient cycling .

Data Tables:

To illustrate the application of stable isotope tracing in ecosystem nitrogen dynamics, consider a hypothetical experiment tracking the assimilation of 15N-labeled phenylalanine in a soil microbial community.

Table 1: Hypothetical 15N Enrichment in Soil Microbial Biomass Over Time

Time (Days)Total Microbial Biomass (µg N/g soil)15N Enrichment (Atom % Excess) in Biomass
050.20.05
152.50.28
355.11.15
758.03.50
1461.36.80
2164.59.20
3067.210.50

Note: This table presents hypothetical data to illustrate the concept of 15N enrichment in microbial biomass over time following the introduction of a labeled tracer.

Another example could involve tracking the partitioning of 15N-labeled phenylalanine into different microbial fractions or specific amino acids within the biomass, providing more detailed insights into metabolic pathways.

Table 2: Hypothetical 15N Incorporation into Specific Amino Acids in Soil Microbial Biomass (Day 7)

Amino AcidTotal Amino Acid Content (µg N/g soil)15N Enrichment (Atom % Excess)
Phenylalanine2.57.50
Glutamic Acid4.86.90
Alanine3.25.50
Glycine (B1666218)2.94.80
Lysine4.15.90

Note: This table shows hypothetical data on the distribution of 15N enrichment within key amino acids in microbial biomass after 7 days, reflecting differential assimilation and metabolic incorporation.

These types of studies, utilizing compounds such as this compound, are fundamental to understanding the complex flow of nitrogen through ecosystems, impacting nutrient availability, primary production, and biogeochemical cycles.

Compound List:

this compound

N-(tert-Butoxycarbonyl)-L-phenylalanine-15N

L-Phenylalanine-15N

Phenylalanine (Phe)

Glutamic Acid (Glu)

Glycine

Alanine

Lysine

Amino sugars (AS)

Muramic acid

Glucosamine

Galactosamine

Mannosamine

Urea cycle metabolites

Dipeptides

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes for Advanced Isotope-Labeled Amino Acids

The utility of Boc-[15N]phe-OH is intrinsically linked to its availability and the efficiency of its synthesis. Future research is focused on developing greener, more cost-effective, and versatile synthetic methodologies for ¹⁵N-labeled amino acids. Traditional methods can be complex and may involve hazardous materials. researchgate.net Emerging strategies aim to overcome these limitations.

Key areas of development include:

Enzymatic Synthesis: The use of coupled enzymatic systems presents a highly specific and efficient route. For instance, ¹⁵N-labeled L-glutamate can be generated from (¹⁵NH₄)₂SO₄ and then act as an amine donor to an α-keto acid, facilitated by an aminotransferase, to produce the desired ¹⁵N-labeled amino acid. researchgate.net This approach offers high yields (70-80%) under mild conditions. researchgate.net

Electrochemical Methods: A sustainable pathway driven by renewable electricity allows for the synthesis of ¹⁵N-amino acids from readily available ¹⁵N-nitrite and biomass-derived ketonic acids under ambient conditions. researchgate.net This green chemistry approach can produce various ¹⁵N-amino acids with yields between 68-95% and allows for the recycling of the ¹⁵N source. researchgate.net

Chemo-enzymatic Strategies: Combining chemical and enzymatic steps can leverage the advantages of both. For example, a new method for preparing ¹⁵N-labeled phthalimide (B116566) from phthalic anhydride (B1165640) and ¹⁵N-urea provides a key intermediate for further chemical conversion into amino acids. researchgate.net

Stereoselective Routes: For applications in structural biology and conformational analysis, the stereospecific labeling of amino acids is crucial. Research is ongoing to develop general routes to ¹⁵N-labeled amino acids that are also stereoselectively deuterated, allowing for the specific assignment of prochiral protons in NMR studies. doi.org

Table 1: Comparison of Emerging Synthetic Routes for ¹⁵N-Labeled Amino Acids
Synthetic StrategyKey FeaturesReported YieldsAdvantagesReference
Coupled Enzymatic SystemsUses glutamate (B1630785) dehydrogenase and aminotransferases with (¹⁵NH₄)₂SO₄ as the nitrogen source.70-80%High stereospecificity, mild reaction conditions. researchgate.net
Electrochemical SynthesisDriven by renewable electricity, using ¹⁵N-nitrite and biomass-derived keto acids.68-95%Sustainable, environmentally friendly, potential for ¹⁵N source recycling. researchgate.net
Stereoselective Chemical SynthesisAlkylation of a labeled glycine (B1666218) equivalent with an enantiotopically deuterated electrophile.High diastereomeric excess (de)Allows for dual ¹⁵N and ²H labeling for advanced NMR. doi.org

Integration of this compound with Advanced Computational Modeling and Spectroscopic Data Analysis

The data generated from ¹⁵N-labeled compounds like this compound is becoming increasingly complex. Future progress will rely heavily on the integration of this experimental data with sophisticated computational models and data analysis techniques. The ¹⁵N nucleus provides a sensitive probe for techniques like NMR and mass spectrometry, offering insights into protein structure, dynamics, and interactions. alfa-chemistry.com

Advanced applications include:

Enhanced NMR Spectroscopy: In structural biology, ¹⁵N labeling is essential for NMR studies of proteins and other macromolecules. alfa-chemistry.com It allows researchers to distinguish between labeled and unlabeled compounds, facilitating the determination of protein structures and the investigation of dynamic processes at an atomic level. alfa-chemistry.comrsc.org The development of new pulse sequences and rapid acquisition methodologies in NMR enhances the utility of ¹⁵N labels. researchgate.net

Quantitative Mass Spectrometry: In proteomics, metabolic labeling with ¹⁵N allows for the accurate quantification of proteins. nih.gov However, the complexity of data analysis from ¹⁵N labeling, where the mass difference between labeled and unlabeled peptides varies, has been a limitation. nih.gov New software and computational tools are being developed to automate the analysis, determine labeling efficiency, and improve the accuracy of quantification. nih.govnih.gov

Correlative Spectroscopy: Combining data from multiple spectroscopic techniques provides a more complete picture. For example, correlating in-cell NMR data with Synchrotron Radiation FTIR Microscopy (FTIRM) on the same ¹⁵N-labeled samples can provide complementary information on protein conformation and cellular environment. rsc.org

Table 2: Enhancement of Spectroscopic Techniques with ¹⁵N-Labeling
TechniqueRole of ¹⁵N-LabelingFuture Integration with Computational ModelingReference
NMR SpectroscopyResolves resonance overlap, enables heteronuclear experiments (e.g., ¹H-¹⁵N HSQC) for structure and dynamics studies.Refinement of protein structures, simulation of molecular dynamics based on NMR constraints. alfa-chemistry.comrsc.orgresearchgate.net
Mass Spectrometry (MS)Enables relative and absolute protein quantification through metabolic labeling. Creates predictable mass shifts for identification.Automated algorithms for determining labeling efficiency and correcting quantification ratios. Improved peptide identification in complex mixtures. nih.govnih.govnih.gov
FTIR MicroscopyActs as a probe to study protein conformation within single cells, complementing NMR data.Modeling of vibrational modes to interpret spectral changes in terms of specific structural modifications. rsc.org

Expanding the Application of ¹⁵N-Labeling in Complex Biological Systems and Large Biomolecular Assemblies

While ¹⁵N-labeling is well-established for in vitro studies of purified proteins, a major future direction is its expanded application in more complex, physiologically relevant environments. This includes in-cell studies, tissues, and whole organisms. rsc.orgnih.gov

Emerging research areas are:

In-Cell NMR: Probing protein structure and function directly within living cells is a primary goal of modern structural biology. rsc.org Overexpressing a ¹⁵N-labeled protein, such as one synthesized using this compound, allows for its specific detection inside the cell, providing insights into its behavior in its native environment. rsc.org

Metabolic Labeling of Whole Organisms: Extending ¹⁵N labeling to entire organisms, such as plants or animal models, opens the door to systems-level analysis. nih.govresearchgate.net For example, ¹⁵N metabolic labeling of rats has been used to achieve high enrichment in various tissues, enabling accurate quantitative mass spectrometry to study diseases in animal models. nih.gov In plant science, hydroponic isotope labeling with ¹⁵N-salts allows for quantitative proteomic analysis of whole plants, which is crucial for agricultural and systems biology research. nih.govresearchgate.net

Large Biomolecular Complexes: Characterizing the structure and dynamics of large protein assemblies remains a significant challenge. Isotope labeling is a key strategy to simplify complex NMR spectra and enable the study of these large systems.

Table 3: Applications of ¹⁵N-Labeling in Complex Systems
Biological SystemMethodologyResearch GoalChallenges & Future DirectionsReference
Living Cells (e.g., HEK293T)In-cell NMR on overexpressed ¹⁵N-labeled proteins.Study protein structure, dynamics, and interactions in a native cellular environment.Improving labeling selectivity to reduce background from other cellular components. rsc.org
Animal Models (e.g., Rat)Metabolic labeling through diet over generations.Achieve high isotope enrichment in all tissues for quantitative proteomics in disease models.Overcoming slow protein turnover in certain tissues like the brain to achieve uniform high enrichment. nih.gov
Whole Plants (e.g., Arabidopsis)Metabolic labeling via ¹⁵N-salts in hydroponic or liquid culture.Quantitative proteomics to study plant physiology, development, and response to stress.Ensuring complete and uniform labeling efficiency across different experiments and plant tissues. nih.govresearchgate.net

Synergistic Applications with Other Isotopic Probes (e.g., ¹³C, ²H) for Multi-dimensional Analysis

The power of isotopic labeling is significantly amplified when multiple different isotopes are used in concert. Combining ¹⁵N labeling with carbon-13 (¹³C) and deuterium (B1214612) (²H) labeling provides complementary information, enabling more sophisticated multi-dimensional analysis, particularly in NMR spectroscopy.

Future directions in this area involve:

Triple-Resonance NMR: Experiments that correlate ¹H, ¹⁵N, and ¹³C nuclei are the cornerstone of modern protein backbone and side-chain assignments. Uniform enrichment with all three isotopes is often required for these advanced NMR techniques. nih.gov

Deuterium Labeling for Larger Proteins: For NMR studies of larger proteins (>25 kDa), ¹H-¹H dipolar couplings lead to rapid signal decay and broad lines. Replacing protons with deuterium (²H) reduces this relaxation, sharpening the NMR signals and increasing sensitivity. nih.gov Combining ¹⁵N, ¹³C, and ²H labeling is therefore a powerful strategy for studying high-molecular-weight systems. nih.gov

Stereospecific Isotope Labeling: As mentioned earlier, the synthesis of amino acids that are stereoselectively labeled with both ¹⁵N and ²H allows for the unambiguous assignment of NMR signals from prochiral methylene (B1212753) groups. doi.org This provides precise conformational constraints that are invaluable for high-resolution structure determination and for studying the dynamics of amino acid side chains. doi.org

Table 4: Synergies of Multi-Isotope Labeling
Isotope CombinationPrimary ApplicationInformation GainedReference
¹⁵N / ¹³CTriple-resonance NMRSequential backbone and side-chain resonance assignment for protein structure determination. nih.gov
¹⁵N / ¹³C / ²HNMR of large proteinsReduces NMR signal relaxation rates, increasing sensitivity and resolution for high-molecular-weight systems. nih.gov
¹⁵N / ²H (Stereospecific)High-resolution NMRAllows stereospecific assignment of prochiral protons, providing precise conformational constraints for side-chain analysis. doi.org

Q & A

Q. Q1. What experimental techniques are essential for characterizing Boc-[15N]phe-OH's structural and isotopic purity?

To confirm isotopic purity (15N labeling) and structural integrity, researchers should employ:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify backbone conformation and isotopic enrichment .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and isotopic incorporation .
  • Elemental Analysis : Quantify nitrogen content and isotopic ratios via combustion analysis coupled with isotope-ratio mass spectrometry (IRMS) .
  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve crystallographic details, including hydrogen-bonding networks and co-crystallized water molecules .

Q. Q2. How does isotopic labeling (15N) influence the study of Boc-Phe derivatives in metabolic or environmental tracer studies?

15N labeling enables precise tracking of nitrogen dynamics in:

  • Metabolic Pathways : Quantify amino acid incorporation into peptides or proteins via liquid chromatography-mass spectrometry (LC-MS) .
  • Environmental Tracer Studies : Assess nitrogen cycling in terrestrial ecosystems by measuring 15N recovery rates in soil and vegetation samples .
  • Structural Studies : Differentiate between protonation states of amino groups in crystallographic models .

Advanced Research Questions

Q. Q3. How can temperature-dependent SCXRD and NBO analysis resolve contradictions in this compound's self-assembly behavior?

Earlier studies reported tightly packed crystals without solvent channels , while recent work identified water wires in hydrophilic nanochannels . To reconcile this:

Variable-Temperature SCXRD : Collect datasets at 80–325 K to observe temperature-dependent conformational changes. At 325 K, water-water interactions weaken, favoring water-channel wall interactions .

Natural Bond Orbital (NBO) Analysis : Quantify interaction energies (e.g., hydrogen bonds, van der Waals forces) between water molecules and channel walls. At higher temperatures, NBO data show reduced stabilization energy for water-water bonds (-2.5 kcal/mol at 325 K vs. -5.8 kcal/mol at 80 K) .

Replicate Under Controlled Humidity : Water wire formation may depend on crystallization conditions, requiring strict humidity control during SCXRD experiments .

Q. Q4. What methodological considerations are critical for designing reproducible experiments with this compound in supramolecular chemistry?

  • Crystallization Protocols : Use slow vapor diffusion with polar solvents (e.g., water:acetone mixtures) to promote water wire formation .
  • Hydrogen Bond Network Mapping : Employ Hirshfeld surface analysis to visualize intermolecular interactions (e.g., O–H···O bonds between water and carboxyl groups) .
  • Dynamic Light Scattering (DLS) : Monitor aggregation kinetics in solution to correlate self-assembly pathways with solid-state structures .

Q. Q5. How can researchers address discrepancies in reported conformational flexibility of this compound?

Two symmetry-independent molecules in the asymmetric unit exhibit distinct backbone conformations (helical vs. β-sheet-like) . To analyze:

DFT Calculations : Compare relative stability of conformers using M062X/6-311G** methods.

Ramachandran Plot Analysis : Identify sterically allowed dihedral angles (φ, ψ) for γ-amino acids .

Cross-Validate with Solid-State NMR : Correlate SCXRD data with ¹⁵N CP-MAS NMR to assess dynamic behavior in crystals .

Methodological Guidelines

Q. Q6. What best practices should be followed when reporting this compound experimental data in publications?

  • Data Transparency : Include raw SCXRD datasets (e.g., CIF files) and NBO outputs in supplementary materials .
  • Reproducibility : Detail crystallization conditions (solvent ratios, temperature) and instrument parameters (e.g., X-ray wavelength) .
  • Conflict Resolution : Discuss limitations (e.g., radiation damage during SCXRD) and propose validation methods (e.g., neutron diffraction) .

Q. Q7. How should researchers statistically analyze 15N tracer recovery data in ecological studies involving this compound?

  • Isotope Mixing Models : Use Bayesian frameworks to partition 15N into ecosystem pools (soil, biomass, leachate) .
  • Error Propagation : Account for uncertainties in IRMS measurements (±0.1‰ for δ¹⁵N) and sampling heterogeneity .
  • Sample Size Optimization : Conduct power analysis to balance precision with resource constraints (e.g., ≥5 replicates per treatment) .

Data Contradiction Analysis

Q. Q8. Why do some studies report this compound as non-porous while others identify water-containing channels?

Contradictions arise from:

  • Crystallization Conditions : Water wire formation depends on solvent composition and humidity during crystal growth .
  • Temperature Effects : At 80 K, water molecules form rigid chains, whereas at 325 K, increased mobility disrupts long-range order .
  • Synthetic Batches : Impurities (e.g., <2% unprotected Phe-OH) may alter packing motifs .
    Resolution : Replicate experiments with controlled humidity and report batch-specific impurity profiles .

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